The synthesis of 4-(4-Methylbenzoyl)isoquinoline typically involves multi-step organic reactions. One notable method includes the use of isoquinoline as a starting material, which undergoes acylation with 4-methylbenzoyl chloride or similar acylating agents. A common approach is the Reissert reaction, where isoquinolines react with acyl chlorides to form acylated isoquinoline derivatives.
A general procedure for synthesizing 4-(4-Methylbenzoyl)isoquinoline might involve:
The reaction yields can vary based on the exact conditions, such as temperature and reaction time, with typical yields reported around 60-80% depending on the purity of starting materials and reaction efficiency .
The molecular structure of 4-(4-Methylbenzoyl)isoquinoline can be described by its chemical formula . The compound features:
4-(4-Methylbenzoyl)isoquinoline participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
For example, when treated with nucleophiles such as amines or alcohols under acidic conditions, it can form corresponding amides or esters .
The mechanism of action for compounds like 4-(4-Methylbenzoyl)isoquinoline often relates to their interactions at the molecular level within biological systems. While specific mechanisms may vary based on application, general processes include:
Research indicates that compounds with isoquinoline structures exhibit significant biological activities, including anti-cancer and anti-inflammatory properties .
Relevant analyses include melting point determination, solubility tests, and spectroscopic characterization (NMR, IR) which confirm structural integrity and purity .
The compound 4-(4-Methylbenzoyl)isoquinoline has potential applications in several scientific domains:
The development of 4-(4-methylbenzoyl)isoquinoline (CAS: 1187169-56-7) represents a specialized advancement in isoquinoline chemistry, emerging prominently in the early 21st century as synthetic methodologies for functionalized isoquinolines matured. Isoquinoline derivatives were first isolated from coal tar in 1885 by Hoogewerf and van Dorp, with systematic derivatization evolving through classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions [1]. The targeted introduction of acyl groups at the 4-position—a site of heightened reactivity due to electron deficiency—enabled compounds like 4-(4-methylbenzoyl)isoquinoline. This synthesis typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling, leveraging the nucleophilicity of the isoquinoline C4 position [6] [10]. The compound’s emergence coincides with increased interest in functionalized isoquinolines for pharmaceutical applications, where the 4-aroyl group serves as a key structural motif for bioactivity modulation. Its synthesis, scalability, and commercial availability (priced at ~$478/g for research-grade material) reflect its niche significance in medicinal chemistry [6].
Table 1: Physicochemical Properties of 4-(4-Methylbenzoyl)isoquinoline
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₇H₁₃NO | - |
Molecular Weight | 247.29 g/mol | - |
Boiling Point | 448.0 ± 20.0 °C | Predicted |
Density | 1.171 ± 0.06 g/cm³ | Predicted |
pKa | 3.02 ± 0.10 | Predicted |
LogP | ~3.5 (estimated) | Computational modeling |
4-(4-Methylbenzoyl)isoquinoline exemplifies regiochemical precision in heterocyclic systems. Its molecular architecture comprises two domains:
Positional isomerism critically distinguishes this compound:
Table 2: Synthetic Approaches to 4-Acylated Isoquinolines
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Friedel-Crafts Acylation | 4-Methylbenzoyl chloride, AlCl₃, CH₂Cl₂, reflux | 45–60% | Overhalogenation risk |
Suzuki-Miyaura Coupling | 4-Bromoisoquinoline, 4-methylbenzoyl boronate, Pd(PPh₃)₄, K₂CO₃ | 70–85% | Requires halogenated precursor |
Directed Ortho-Metalation | Isoquinoline N-oxide, Tf₂O, then ArMgBr | 55% | Multi-step |
This compound extends the "privileged scaffold" status of isoquinolines by hybridizing the core alkaloid structure with a bioisosteric p-tolyl ketone—a motif prevalent in kinase inhibitors and antiviral agents. Key pharmacophoric enhancements include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1